

A Technical Guide to Melicopidine: Nomenclature, Properties, and Isolation

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Melicopidine**, an acridine alkaloid. It covers the compound's formal nomenclature, known synonyms, physicochemical properties, and a generalized methodology for its extraction and isolation from natural sources.

Chemical Nomenclature and Identification

Melicopidine is an alkaloid first isolated from the Australian plant Melicope fareana[1]. Its chemical identity is established by its IUPAC name and various registry numbers.

- Preferred IUPAC Name: 4,11-dimethoxy-5-methyl-[1][2]dioxolo[4,5-b]acridin-10-one[1][3][4]
 [5]
- Synonyms:
 - Melicopidene[2][3][6]
 - 4,11-Dimethoxy-5-methyl-1,3-dioxolo(4,5-b)acridin-10(5H)-one[2][3][6]
 - NSC 34757[4][6]
- CAS Number: 475-91-2[1][3]



Melicopidine belongs to the acridine class of organic compounds and is functionally related to an acridone[3][6].

Physicochemical and Toxicological Data

The following table summarizes the key quantitative properties of **Melicopidine** based on available data. It is important to note that some of these values are predicted through computational models.

Property	Value	Data Source
Molecular Formula	C17H15NO5	[1][3]
Molar Mass	313.309 g·mol⁻¹	[1]
Melting Point	121-122 °C	[2][3]
Boiling Point (Predicted)	530.4 ± 50.0 °C	[2][3]
Density (Predicted)	1.345 ± 0.06 g/cm ³	[2][3]
pKa (Predicted)	-1.32 ± 0.20	[2][3]
Lowest Published Lethal Dose (LDLo)	200 mg/kg (mouse)	[1]

Experimental Protocols: Isolation from Natural Sources

Melicopidine is a naturally occurring alkaloid found in plants such as Melicope fareana, Medicosma fareana, and Sarcomelicope megistophylla[1]. While the seminal papers describing its initial isolation provide the basis for its extraction, a detailed, standardized protocol is not readily available in the provided search results. However, a generalized experimental workflow for the isolation of alkaloids like **Melicopidine** from plant material can be outlined based on common phytochemical extraction techniques[7][8].

Objective: To extract and isolate **Melicopidine** from dried, powdered plant material.

Foundational & Exploratory





Methodology: This protocol follows a multi-step process involving solvent extraction, purification, and chromatographic separation.

- Preparation of Plant Material:
 - Obtain dried aerial parts or stem bark of a known Melicopidine-containing plant (e.g., Melicope fareana).
 - Grind the plant material into a fine powder to maximize the surface area for solvent extraction.
- Solvent Extraction (Maceration):
 - Submerge the powdered plant material in an appropriate organic solvent, such as methanol or chloroform, in a sealed container[7].
 - Allow the mixture to macerate for a period of 24-72 hours at room temperature with occasional agitation. This allows the alkaloids and other secondary metabolites to dissolve into the solvent.
- Filtration and Concentration:
 - Separate the solid plant debris from the liquid extract by filtration[7].
 - Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.
- Acid-Base Extraction (Alkaloid Purification):
 - Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen, forming a water-soluble salt.
 - Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic impurities.
 - Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10. This deprotonates the alkaloid, rendering it insoluble in water.

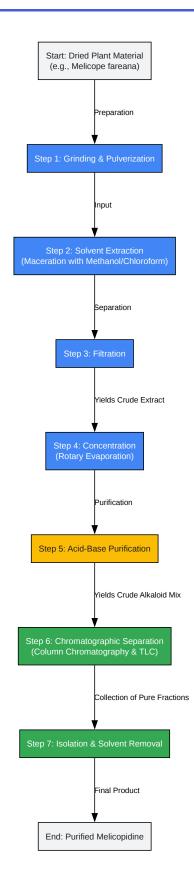


- Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., chloroform or dichloromethane) to separate the freebase alkaloid from the aqueous solution.
- Chromatographic Separation:
 - Concentrate the organic solvent containing the crude alkaloid mixture.
 - Subject the concentrate to column chromatography using a stationary phase like silica gel or alumina.
 - Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol)[7].
 - Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 15:1) and a visualizing agent like Dragendorff's reagent[7].
- Isolation and Characterization:
 - Combine fractions containing the purified compound, as identified by TLC.
 - Remove the solvent to yield the isolated Melicopidine.
 - Confirm the identity and purity of the compound using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Visualized Workflow

The following diagram illustrates the generalized workflow for the isolation of **Melicopidine** from a plant source.





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